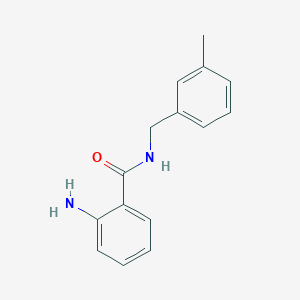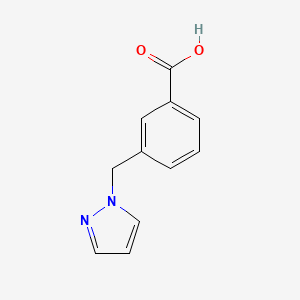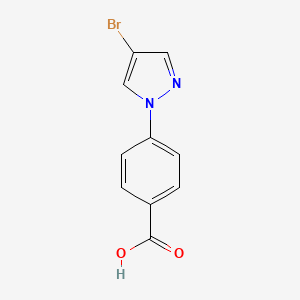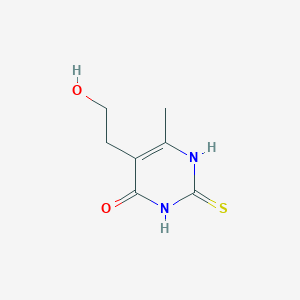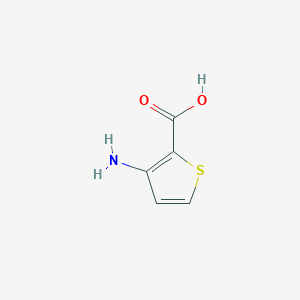
(Bromodifluoromethyl)triphenylphosphonium bromide
Overview
Description
(Bromodifluoromethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C19H15Br2F2P. It is a crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform, but nearly insoluble in water . This compound is an important intermediate in organic synthesis, particularly in fluorination reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromodifluoromethyl)triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with bromodifluoromethane in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolve triphenylphosphine in an organic solvent such as dichloromethane.
- Add bromodifluoromethane to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with ether to obtain the pure product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and larger-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (Bromodifluoromethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromodifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are typically used.
Catalysts: In some cases, catalysts such as palladium or copper complexes may be employed to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, reacting this compound with an amine can yield a corresponding amine derivative.
Scientific Research Applications
(Bromodifluoromethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in fluorination reactions. It serves as a source of the bromodifluoromethyl group, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as peptides and proteins, to introduce fluorinated groups that can enhance their stability and activity.
Medicine: In medicinal chemistry, this compound is used to synthesize fluorinated drug candidates with improved pharmacokinetic properties.
Industry: It is employed in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which (Bromodifluoromethyl)triphenylphosphonium bromide exerts its effects involves the transfer of the bromodifluoromethyl group to target molecules This transfer can occur through nucleophilic substitution or other reaction pathways, depending on the specific reaction conditions and substrates involved
Comparison with Similar Compounds
(Bromodifluoromethyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:
(Chlorodifluoromethyl)triphenylphosphonium chloride: This compound has a similar structure but contains a chlorodifluoromethyl group instead of a bromodifluoromethyl group. It exhibits similar reactivity but may have different solubility and stability properties.
(Difluoromethyl)triphenylphosphonium bromide: This compound contains a difluoromethyl group and lacks the bromine atom. It may have different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its ability to introduce the bromodifluoromethyl group into target molecules, which can significantly enhance their properties and applications in various fields.
Properties
IUPAC Name |
[bromo(difluoro)methyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF2P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFPAYWKPAHZHA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(F)Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2F2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369909 | |
| Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58201-66-4 | |
| Record name | [Bromo(difluoro)methyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Bromodifluoromethyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of (Bromodifluoromethyl)triphenylphosphonium bromide?
A1: this compound crystallizes in the monoclinic system, specifically in the space group P21/n. [] Its unit cell dimensions are a = 1067.1(2) pm, b = 1488.5(2) pm, c = 1178.2(2) pm, and β = 95.67(3)°. [] The crystal lattice consists of discrete [(C6H5)3PCF2Br]+ cations and Br- anions. Interestingly, a close Br-Br distance of 322.33(11) pm is observed. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)
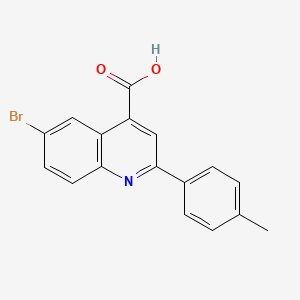
![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)
![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)

